REACTION_SMILES
|
[CH3:1][N:2]=[C:3]=[O:4].[NH2:5][c:6]1[s:7][c:8]([CH:11]([F:12])[F:13])[n:9][n:10]1>>[CH3:1][NH:2][C:3](=[O:4])[NH:5][c:6]1[s:7][c:8]([CH:11]([F:12])[F:13])[n:9][n:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN=C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nnc(C(F)F)s1
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)Nc1nnc(C(F)F)s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |